Cas no 1849263-57-5 (Bicyclo[3.1.0]hexane-2-thiol)
Bicyclo[3.1.0]hexane-2-thiol Chemical and Physical Properties
Names and Identifiers
-
- Bicyclo[3.1.0]hexane-2-thiol
- 1849263-57-5
- EN300-1289168
-
- Inchi: 1S/C6H10S/c7-6-2-1-4-3-5(4)6/h4-7H,1-3H2
- InChI Key: FWKKNJSBMPUHKG-UHFFFAOYSA-N
- SMILES: SC1CCC2CC21
Computed Properties
- Exact Mass: 114.05032149g/mol
- Monoisotopic Mass: 114.05032149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 90.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 1Ų
Experimental Properties
- Density: 1.07±0.1 g/cm3(Predicted)
- Boiling Point: 156.4±9.0 °C(Predicted)
- pka: 10.80±0.20(Predicted)
Bicyclo[3.1.0]hexane-2-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1289168-1.0g |
bicyclo[3.1.0]hexane-2-thiol |
1849263-57-5 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1289168-50mg |
bicyclo[3.1.0]hexane-2-thiol |
1849263-57-5 | 50mg |
$707.0 | 2023-10-01 | ||
| Enamine | EN300-1289168-100mg |
bicyclo[3.1.0]hexane-2-thiol |
1849263-57-5 | 100mg |
$741.0 | 2023-10-01 | ||
| Enamine | EN300-1289168-250mg |
bicyclo[3.1.0]hexane-2-thiol |
1849263-57-5 | 250mg |
$774.0 | 2023-10-01 | ||
| Enamine | EN300-1289168-500mg |
bicyclo[3.1.0]hexane-2-thiol |
1849263-57-5 | 500mg |
$809.0 | 2023-10-01 | ||
| Enamine | EN300-1289168-1000mg |
bicyclo[3.1.0]hexane-2-thiol |
1849263-57-5 | 1000mg |
$842.0 | 2023-10-01 | ||
| Enamine | EN300-1289168-2500mg |
bicyclo[3.1.0]hexane-2-thiol |
1849263-57-5 | 2500mg |
$1650.0 | 2023-10-01 | ||
| Enamine | EN300-1289168-5000mg |
bicyclo[3.1.0]hexane-2-thiol |
1849263-57-5 | 5000mg |
$2443.0 | 2023-10-01 | ||
| Enamine | EN300-1289168-10000mg |
bicyclo[3.1.0]hexane-2-thiol |
1849263-57-5 | 10000mg |
$3622.0 | 2023-10-01 |
Bicyclo[3.1.0]hexane-2-thiol Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on Bicyclo[3.1.0]hexane-2-thiol
Introduction to Bicyclo[3.1.0]hexane-2-thiol (CAS No. 1849263-57-5)
Bicyclo[3.1.0]hexane-2-thiol, identified by its Chemical Abstracts Service (CAS) number 1849263-57-5, is a heterocyclic thiol compound that has garnered significant attention in the field of medicinal chemistry and organic synthesis. This compound belongs to the bicyclic hydrocarbon family, characterized by its fused three-membered and five-membered rings, which contribute to its unique structural and chemical properties. The presence of a thiol (-SH) functional group at the 2-position of the bicyclic framework imparts reactivity and potential biological activity, making it a valuable scaffold for drug discovery and material science applications.
The structural motif of Bicyclo[3.1.0]hexane-2-thiol is particularly intriguing due to its rigid bicyclic core, which can influence conformational flexibility and interactions with biological targets. This scaffold has been explored in various synthetic transformations, demonstrating its utility as a precursor for more complex molecules. The thiol group, being a nucleophilic species, allows for diverse chemical modifications, including oxidation to disulfides, formation of metal complexes, and participation in disulfide bond exchange reactions—mechanisms that are increasingly relevant in therapeutic development.
In recent years, the pharmaceutical industry has shown heightened interest in heterocyclic compounds due to their prevalence in biologically active natural products and synthetic drugs. Bicyclo[3.1.0]hexane-2-thiol exemplifies this trend, as its bicyclic structure mimics several known pharmacophores found in marketed medications. Researchers have leveraged this scaffold to develop novel analogs with enhanced pharmacokinetic profiles or improved target specificity. For instance, derivatives of this compound have been investigated for their potential role in modulating enzyme activity and receptor binding, particularly in the context of inflammatory and neurodegenerative diseases.
The synthesis of Bicyclo[3.1.0]hexane-2-thiol presents both challenges and opportunities for organic chemists. The strained nature of the three-membered ring necessitates careful control over reaction conditions to avoid unwanted side products. Advances in catalytic methods, such as transition-metal-catalyzed cyclizations and cross-coupling reactions, have enabled more efficient access to this motif. Additionally, computational chemistry approaches have been employed to predict optimal synthetic routes and predict the stereochemical outcomes of reactions—a critical consideration given the rigid framework of the compound.
From a biological perspective, the thiol group in Bicyclo[3.1.0]hexane-2-thiol is particularly noteworthy due to its ability to engage with biological systems through redox interactions. Thiols are well-documented participants in cellular signaling pathways and have been exploited as pharmacological tools to modulate oxidative stress or enzyme function. For example, studies have explored the use of thiol-containing compounds as antioxidants or chelators for metal ions involved in pathological processes. The unique spatial arrangement of atoms within Bicyclo[3.1.0]hexane-2-thiol may further enhance its ability to interact with specific biological targets while minimizing off-target effects—a key consideration in drug design.
The exploration of Bicyclo[3.1.0]hexane-2-thiol also extends into materials science applications, where its structural rigidity and functional versatility make it a promising candidate for polymerization or coordination chemistry studies. Researchers have investigated its incorporation into polymeric matrices to enhance material properties such as thermal stability or mechanical strength. Furthermore, the ability of thiols to form stable complexes with metals has led to investigations into its use as a ligand precursor for catalytic systems or functional materials.
Recent research highlights suggest that derivatives of Bicyclo[3.1.0]hexane-2-thiol are being evaluated for their potential therapeutic effects beyond traditional drug targets. For instance, modifications at the 2-position or other positions on the bicyclic core have yielded compounds with antiviral or antimicrobial activity, underscoring the scaffold's adaptability for addressing emerging infectious diseases or other unmet medical needs. Additionally, computational modeling has revealed new insights into how structural variations within this motif influence binding affinity and metabolic stability—information that is critical for optimizing lead compounds during drug development.
The future prospects for Bicyclo[3.1.0]hexane-2-thiol are promising, with ongoing efforts focused on expanding synthetic methodologies and exploring novel applications in medicinal chemistry and materials science. Collaborative research initiatives combining experimental synthesis with computational analysis are expected to yield innovative derivatives with tailored properties for specific applications—whether as therapeutics or advanced functional materials.
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